molecular formula C24H20ClFN6O B2435059 1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine CAS No. 1251579-15-3

1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine

Cat. No.: B2435059
CAS No.: 1251579-15-3
M. Wt: 462.91
InChI Key: RHGFMBLIMPPKHJ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a synthetic compound with potential therapeutic applications in medical, environmental, and industrial research. This compound is characterized by its complex chemical structure, which includes an isoxazole ring, a benzoylamino group, and a methoxypropyl side chain.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[1-(4-fluorophenyl)-5-pyridin-4-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN6O/c25-18-2-1-3-21(16-18)30-12-14-31(15-13-30)24(33)22-23(17-8-10-27-11-9-17)32(29-28-22)20-6-4-19(26)5-7-20/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGFMBLIMPPKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine typically involves multiple steps, including the formation of the isoxazole ring and the attachment of the benzoylamino and methoxypropyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Overview

1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a synthetic compound with a complex structure that shows promise in various scientific fields. This article explores its applications in chemistry, biology, medicine, and industry, supported by case studies and research findings.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, making it valuable in organic synthesis and medicinal chemistry.

Biology

  • Biological Activity : Research indicates that this compound exhibits significant biological activities. It has been studied for its potential effects on cellular processes, particularly in cancer and infectious disease models. The triazole ring is known for its diverse pharmacological profiles, including antimicrobial properties.

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential use in treating various diseases:
    • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, a derivative demonstrated a 58.29-fold increase in apoptosis in MCF-7 breast cancer cells compared to untreated controls.
    • Antimicrobial Activity : Triazole derivatives are recognized for their effectiveness against bacterial and fungal strains, making this compound a candidate for further development in antimicrobial therapies.

Industry

  • Material Development : In industrial applications, the compound is utilized in developing new materials and as a component in various processes. Its unique chemical properties make it suitable for applications ranging from pharmaceuticals to agrochemicals.

Case Studies and Research Findings

Several studies have documented the effectiveness of triazole derivatives:

  • Study on MCF-7 Cells : A derivative similar to the compound showed significant increases in apoptosis rates, indicating potential as an anticancer agent.
  • Molecular Docking Studies : In silico analyses revealed favorable binding interactions with targets such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), suggesting further development as an anticancer therapeutic could be promising.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine include:

    4,4’-Dichlorobenzophenone: An organic compound with a similar benzoylamino group.

    4-Iodobenzoic acid: A compound with a similar aromatic structure.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields of research and industry.

Biological Activity

The compound 1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure can be described as follows:

  • Molecular Formula : C19H17ClF N4O
  • Molecular Weight : 371.8 g/mol

The compound features a piperazine ring, a chlorophenyl group, and a triazole moiety linked to a fluorophenyl substituent, which may contribute to its biological activity.

Biological Activity Overview

This compound is part of a broader class of triazole derivatives known for their diverse pharmacological profiles. Research indicates that compounds containing the triazole ring exhibit various biological activities including:

  • Antimicrobial : Triazoles have shown effectiveness against bacterial and fungal strains.
  • Anticancer : Some derivatives have demonstrated inhibitory effects on cancer cell proliferation.
  • Antitubercular : Certain compounds in this class have been evaluated for their potential against Mycobacterium tuberculosis.

Antimicrobial Activity

Recent studies have explored the antimicrobial efficacy of triazole derivatives. For example, compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values as low as 12.5 μg/mL against M. tuberculosis . The compound in focus may share similar properties due to its structural characteristics.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

CompoundTarget PathogenMIC (μg/mL)
Compound 5nM. tuberculosis12.5
Compound 5gE. coli0.0063
Compound 5iS. aureus15

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Studies indicate that certain hybrids can inhibit cancer cell lines such as H460 (lung cancer) and MCF7 (breast cancer) with varying degrees of efficacy . The compound under discussion may exhibit similar cytotoxic effects due to its structural motifs.

Case Study: Anticancer Activity

In a recent investigation, a series of triazole-based compounds were tested against various cancer cell lines. The results showed that certain substitutions on the triazole ring significantly enhanced anticancer activity compared to standard treatments . The specific activity of our compound remains to be fully elucidated but suggests potential for further development.

The biological activity of triazoles often involves interaction with specific enzymes or receptors within pathogens or cancer cells:

  • Enzyme Inhibition : Many triazoles act by inhibiting enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : These compounds may also interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Conclusion and Future Directions

The compound This compound represents a promising candidate for further research into its biological activities. Given the established efficacy of related triazole compounds against infectious diseases and cancer, future studies should focus on:

  • In Vivo Studies : To evaluate the therapeutic potential and safety profile.
  • Mechanistic Studies : To uncover the specific pathways and targets involved in its action.
  • Structural Optimization : To enhance potency and selectivity through chemical modifications.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step protocols, including:

  • Condensation of acid chlorides (e.g., triazole-4-carbonyl chloride) with piperazine derivatives under Schotten-Baumann conditions to form esters or amides .
  • Cyclization reactions with hydrazines or nucleophiles to construct the triazole core .
  • Intermediate purification via column chromatography and validation using NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

  • X-ray crystallography resolves stereochemistry and confirms bond angles, as demonstrated in pyrazolone derivatives .
  • NMR (¹H/¹³C) identifies functional groups (e.g., fluorophenyl, chlorophenyl) and piperazine coupling .
  • HPLC ensures purity (>98%) and monitors reaction progress .

Q. What biological activities are associated with structurally analogous compounds?

Similar triazole-piperazine hybrids exhibit:

  • Antimicrobial properties (e.g., pyrazole-carboxylic acid derivatives ).
  • Anticancer potential via kinase inhibition (e.g., pyrazolopiridazinone analogs ).
  • CNS modulation through receptor binding (e.g., fluorophenyl-piperazine derivatives ).

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for triazole-piperazine coupling?

  • Quantum chemical calculations (e.g., DFT) predict transition states and energetics, reducing trial-and-error in catalyst selection .
  • Reaction path search algorithms identify optimal solvents and temperatures, validated by experimental data (e.g., microwave-assisted synthesis ).
  • Machine learning models correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with yield outcomes .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Standardized bioassays under controlled conditions (e.g., fixed pH, temperature) minimize variability .
  • Structure-activity relationship (SAR) studies isolate substituent effects (e.g., pyridinyl vs. phenyl on triazole ).
  • Meta-analysis of published data identifies confounding factors (e.g., purity discrepancies ).

Q. How to address low yields in the final coupling step?

  • Catalyst screening : Palladium or copper catalysts enhance triazole formation .
  • Microwave irradiation reduces reaction time and improves regioselectivity .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

  • Poor solubility : Co-crystallization with dioxane or ethanol improves lattice packing .
  • Polymorphism : Slow evaporation at controlled temperatures yields single crystals suitable for X-ray analysis .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values for kinase inhibition?

  • Assay standardization : Use identical enzyme sources (e.g., recombinant kinases) and buffer conditions .
  • Control compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .
  • Statistical validation : Apply ANOVA to compare datasets and identify outliers .

Methodological Tables

Parameter Optimized Condition Reference
Coupling Reaction Time12–24 hrs (microwave: 2–4 hrs)
Preferred SolventDMF/THF (anhydrous)
CatalystsCuI, Pd(PPh₃)₄
Purity Threshold>98% (HPLC)

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